Cas no 1824095-77-3 (Ethyl 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylate)
Ethyl 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylate
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Ethyl 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD479274-1g |
Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopentanecarboxylate |
1824095-77-3 | 98% | 1g |
¥3306.0 | 2023-03-31 | |
| A2B Chem LLC | AI41383-250mg |
Ethyl 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylate |
1824095-77-3 | 98% | 250mg |
$176.00 | 2024-04-20 | |
| A2B Chem LLC | AI41383-1g |
Ethyl 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylate |
1824095-77-3 | 98% | 1g |
$391.00 | 2024-04-20 |
Ethyl 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylate Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Ethyl 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylate
Comprehensive Overview of Ethyl 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylate (CAS No. 1824095-77-3)
Ethyl 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylate (CAS No. 1824095-77-3) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This ester derivative features a cyclopentane core functionalized with both tert-butoxycarbonyl (Boc) and ethyl carboxylate groups, making it a versatile intermediate for drug discovery and peptide chemistry. Its molecular structure, C15H27NO4, offers unique reactivity patterns that align with modern green chemistry trends, particularly in minimizing waste and optimizing atom economy.
In recent years, the demand for Boc-protected intermediates like Ethyl 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylate has surged due to their critical role in peptide synthesis and small-molecule drug development. Researchers frequently search for "Boc-group stability under mild conditions" or "cyclopentane-based building blocks for medicinal chemistry," reflecting its relevance in high-throughput screening and fragment-based drug design. The compound’s carboxylate ester moiety also enables facile derivatization, catering to click chemistry applications and bioconjugation strategies.
The synthesis of CAS No. 1824095-77-3 typically involves Michael addition or nucleophilic substitution reactions, emphasizing the growing interest in catalytic asymmetric methods. Industry professionals often inquire about "scalable routes for Boc-cyclopentane derivatives" or "solvent-free esterification techniques," highlighting the need for sustainable production. Analytical characterization via NMR, HPLC, and mass spectrometry confirms its high purity (>98%), meeting stringent standards for GMP-compliant applications.
Beyond pharmaceuticals, Ethyl 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylate finds niche applications in material science, particularly in designing bio-based polymers with tailored degradation profiles. Its sterically hindered structure contributes to thermal stability, a sought-after property in high-performance coatings. Discussions on platforms like ResearchGate often focus on "Boc deprotection kinetics" or "cyclopentane motifs in agrochemicals," underscoring its interdisciplinary appeal.
From an SEO perspective, integrating keywords such as "Boc-protected amino esters" or "CAS 1824095-77-3 supplier" enhances visibility for B2B audiences. The compound’s alignment with FDA-approved excipient guidelines and REACH compliance further bolsters its marketability. As AI-driven molecular modeling accelerates compound optimization, 1824095-77-3 remains a focal point for structure-activity relationship (SAR) studies, particularly in GPCR-targeted therapeutics.
In conclusion, Ethyl 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylate exemplifies the convergence of synthetic innovation and application diversity. Its robust chemical profile addresses pressing challenges in personalized medicine and sustainable manufacturing, ensuring enduring relevance across scientific disciplines.
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